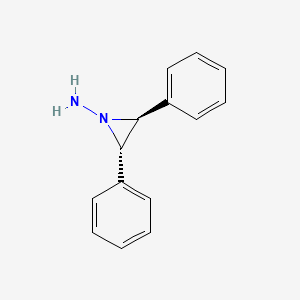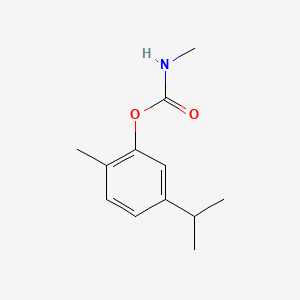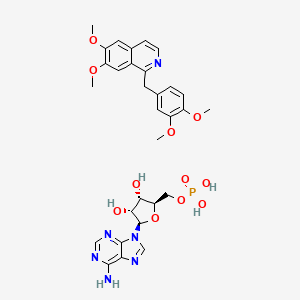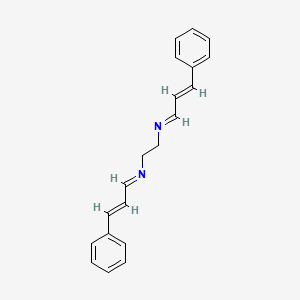
trans-1-Amino-2,3-diphenylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Amino-2,3-diphenylaziridine: is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an amino group and two phenyl groups attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trans-1-amino-2,3-diphenylaziridine typically involves the reaction of trans-2,3-diphenyl-1-phthalimidoaziridine with hydrazine hydrate. The reaction is carried out in ethanol at a controlled temperature of 43–45°C. The resulting product is then purified through crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient mechanical stirrers and controlled temperature environments ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-1-Amino-2,3-diphenylaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: trans-1-Amino-2,3-diphenylaziridine is used as a reagent in organic synthesis, particularly in the fragmentation of α,β-epoxyketones to acetylenic aldehydes and ketones .
Biology and Medicine: In biological research, aziridines are studied for their potential use as antitumor agents due to their ability to alkylate DNA. This compound, with its unique structure, is of interest in the development of new therapeutic agents .
Industry: The compound is used in the synthesis of various polymers and materials, taking advantage of its reactivity and ability to form stable intermediates .
Mécanisme D'action
The mechanism of action of trans-1-amino-2,3-diphenylaziridine involves its high reactivity due to the strained aziridine ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. In biological systems, this reactivity allows the compound to alkylate DNA and other biomolecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1-Amino-2-phenylaziridine
- 1-Amino-2-phenylaziridinium acetate
- trans-2,3-Diphenyl-1-phthalimidoaziridine
Comparison: trans-1-Amino-2,3-diphenylaziridine is unique due to the presence of two phenyl groups, which enhance its reactivity and stability compared to other aziridines. The compound’s structure allows for specific interactions in chemical and biological systems, making it a valuable reagent in various applications .
Propriétés
Numéro CAS |
28161-60-6 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(2S,3S)-2,3-diphenylaziridin-1-amine |
InChI |
InChI=1S/C14H14N2/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15H2/t13-,14-/m0/s1 |
Clé InChI |
GXDYVAZATOFPPQ-KBPBESRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@@H](N2N)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2C(N2N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)







![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)


![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
